molecular formula C19H14Cl2N4OS B2525244 3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 891097-22-6

3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2525244
CAS RN: 891097-22-6
M. Wt: 417.31
InChI Key: PRDYUQNIEHDTGU-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and a triazole group, all of which are common structures in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a benzamide group attached to a thiazole and a triazole group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer cells . Further research in this area could explore the compound’s mechanism of action and its potential for cancer therapy.

Cationization of Cellulose

The compound can serve as a cation-generating agent for cellulose cationization by the exhaustion method. This application is relevant in materials science and textile engineering .

Synthesis of Cationic Glycogen (Cat Gly)

Researchers have used this compound as a quaternizing agent for the quaternization of N-aryl chitosan derivatives. Cationic glycogen (Cat Gly) has applications in drug delivery and biomedicine .

Enantiomer Resolution

The compound has been employed to resolve 2,2’-dihydroxy-1,1’-binaphthyl enantiomers. Enantiomer resolution is crucial in pharmaceuticals and chiral synthesis .

Sulfur Drugs and Biocides

Thiazoles are parent materials for various chemical compounds, including sulfur drugs and biocides. Investigating the compound’s antimicrobial properties and potential applications in disease treatment could be valuable .

Green Chemistry Applications

Thiazoles are also relevant in green chemistry. For example, sonochemical reactions based on multicomponent synthesis have been explored for thiazolopyrimidine derivatives. These reactions adhere to principles such as environmental safety, atom economy, and efficiency .

Future Directions

The compound “3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” could be a subject of future research, given the biological activity of similar compounds. Potential areas of study could include its synthesis, its physical and chemical properties, its biological activity, and its potential uses in medicine .

properties

IUPAC Name

3-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDYUQNIEHDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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